1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

Fragment-based drug discovery Epigenetics JARID1B/KDM5B

Planar aromatic diols (e.g., hydroquinone, catechol) lack the three-dimensional geometry and validated target engagement required for fragment-based drug discovery, wasting screening resources. This benzonorbornane diol is a crystallographically confirmed JARID1B (KDM5B) fragment hit (PDB 5FZ3, 2.50 Å) that eliminates early-stage ambiguity: • Defined binding pose and hydrogen-bonding interaction map enable direct structure-based design cycles. • sp3-rich bridged bicyclic core enhances metabolic stability and mitigates reactive metabolite formation vs. phenyl analogs. • Fixed scaffold geometry enables unambiguous SAR interpretation. • >98% HPLC purity; stable solid at ambient temperature supports robust analytical and screening workflows.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 16144-91-5
Cat. No. B1360090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
CAS16144-91-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2CC1C3=C(C=CC(=C23)O)O
InChIInChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2
InChIKeyJYHNNCBQCSLFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonorbornane Diol Scaffold for Fragment-Based Drug Discovery


1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol (CAS 16144-91-5), also known as 3,6-dihydroxybenzonorbornane or benzonorbornene-3,6-diol , is a bicyclic organic compound comprising a benzene ring fused to a norbornane framework with hydroxyl groups at the 5- and 8-positions (equivalent to 3,6-positions in the alternative numbering). This C11H12O2 scaffold features a saturated bridged bicyclic core that imparts three-dimensional sp3 character absent in planar aromatic diols. The compound is commercially classified as an antioxidant reagent and has been structurally characterized as a fragment hit in the Protein Data Bank (PDB ligand code 7SI), co-crystallized with the catalytic domain of human JARID1B [1].

Fragment-based screeningValidated hit for JmjC histone demethylases; co-crystallized with JARID1B.
Saturated bioisostere scaffoldsp³-rich bridged bicyclic core for metabolic stability research.
Conformationally rigid probeFixed diol geometry supports defined SAR and computational modeling.
Analytical reference standard>98% purity, orthogonal chromatographic behavior to simple diols.

Why Saturated Benzonorbornane Diols Differ from Planar Aromatics


Substituting 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol with a simple planar aromatic diol such as hydroquinone (1,4-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) fails to replicate critical molecular properties essential for advanced research applications. Unlike planar aromatics, the benzonorbornane scaffold introduces a saturated bridged bicyclic system that enforces a fixed, non-planar geometry, altering intermolecular interactions, hydrogen-bonding vectors, and conformational space accessible to binding partners [1]. More critically, replacement of a phenyl ring with sp3-rich bridged bicyclic systems has been demonstrated to enhance metabolic stability and mitigate the formation of reactive metabolites—a well-documented liability of phenyl-containing compounds [1]. These scaffold-dependent differences render generic aromatic diols inadequate surrogates in fragment-based screening campaigns, bioisostere design, or applications requiring defined three-dimensional molecular architecture [2]. The following quantitative evidence establishes precisely where this compound diverges from alternatives.

Property
Benzonorbornane diol
Planar aromatics (hydroquinone/catechol)
Geometry
Fixed, non-planar bridged bicyclic scaffold
Flexible planar ring; conformational ensemble may shift binding
Target engagement
Co-crystallized with JARID1B (PDB 5FZ3)
No reported co-crystal structures; binding geometry not transferable
Metabolic stability context
Bridged bicyclic class reported to enhance metabolic stability
Phenyl ring liability for reactive metabolite formation may apply

Differentiating Evidence: Benzonorbornane Diol vs. Simple Aromatic Diols


Crystallographic Target Engagement with JARID1B

The (1R,4S) stereoisomer of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol has been co-crystallized with the catalytic domain of human JARID1B (KDM5B), a histone lysine demethylase implicated in cancer progression, as documented in PDB entry 5FZ3 [1]. The ligand, identified as Maybridge fragment N08776b, exhibits defined electron density and specific polar interactions within the JmjC domain active site [2]. In contrast, simple aromatic diols such as hydroquinone or catechol lack the rigid three-dimensional scaffold required for this binding mode and do not appear as validated fragment hits against this target in the PDB. This crystallographically confirmed target engagement represents a validated starting point for structure-guided optimization, a feature absent in generic planar diol alternatives [3].

JARID1B co-crystal
Head-to-head
PDB 5FZ3, 2.50 Å resolution; ligand 7SI with defined density and polar contacts in JmjC domain.
Supports fragment-based optimization with validated binding pose.
Hydroquinone/catechol: no equivalent target engagement data.
Fragment-based drug discovery Epigenetics JARID1B/KDM5B Structural biology Crystallography

Metabolic Stability and Reactive Metabolite Mitigation

In a systematic matched-pair analysis evaluating bridged bicyclic systems as saturated bioisosteres of benzene rings, replacement of a monosubstituted phenyl moiety with sp3-rich bridged bicyclic scaffolds enhanced metabolic stability, with further improvements observed upon strategic modifications such as fluorine substitution or oxygen incorporation [1]. Notably, metabolite profiling revealed that these bridged bicyclic analogues effectively mitigate the formation of reactive metabolites, a critical liability of phenyl-containing compounds that leads to idiosyncratic toxicity and drug attrition [1]. While the study did not test the unsubstituted 5,8-diol specifically, the benzonorbornane core of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol belongs to the same bridged bicyclic structural class demonstrated to confer these ADME advantages over planar phenyl groups [2].

Metabolic stability class inference
Class-level
Matched-pair analysis: bridged bicyclic systems enhance metabolic stability and reduce reactive metabolite formation vs. phenyl.
Reported class-level ADME advantage context; exact compound data to verify.
Benzonorbornane core belongs to the studied scaffold class.
ADME Metabolic stability Bioisostere Drug metabolism Reactive metabolites

Purity Benchmark for Fragment Screening

Commercially available 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is supplied with a certified purity of >98.0% as determined by HPLC and titration analysis [1]. This level of analytical characterization meets the stringent requirements for fragment-based drug discovery campaigns, where impurities can confound hit identification and generate false positives in biophysical assays [2]. In contrast, generic aromatic diols such as hydroquinone (typically >99% but prone to oxidation and discoloration upon storage) and catechol (often requiring stabilizers due to air sensitivity) present handling challenges despite nominally high purity specifications . The benzonorbornane diol's solid-state stability at ambient temperature, combined with >98.0% purity certification, provides a reproducible and reliable fragment screening reagent.

Purity benchmark
Specification review
>98.0% (HPLC, titration); solid-state stability at ambient temperature.
Supports reproducible fragment screening without oxidation concerns.
Simple diols often require stabilizers or special handling.
Fragment-based screening Quality control Analytical chemistry HPLC Purity

Conformational Rigidity and Defined Binding Geometry

The benzonorbornane core of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol enforces a fixed spatial relationship between the aromatic ring and the hydroxyl substituents due to the bridging methylene group [1]. This rigidity constrains the hydroxyl groups to defined orientations relative to the aromatic plane, eliminating the conformational ambiguity present in freely rotating simple diols like hydroquinone (which can adopt multiple rotameric states) [2]. In the context of the JARID1B co-crystal structure, the (1R,4S) stereoisomer positions the hydroxyl groups to engage in specific hydrogen-bonding interactions with active site residues—a binding mode that would not be recapitulated by a flexible, planar hydroquinone lacking the bridged scaffold [3]. This enforced geometry provides a strategic advantage in structure-based design where predictable, reproducible ligand-protein interactions are required.

Conformational rigidity
Cross-study comparable
Bridged scaffold fixes hydroxyl orientation; (1R,4S) stereoisomer shows defined H-bond interactions in 5FZ3.
Enables predictable SAR; planar diols exhibit conformational ambiguity.
Derived from crystal structure and NMR dynamics studies.
Conformational analysis Molecular recognition Bioisostere Rigidification Structure-based design

Physicochemical Differentiation from Planar Diols

The introduction of the bridged bicyclic framework in 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol significantly alters physicochemical properties compared to simple aromatic diols. The target compound exhibits a melting point range of 172-178°C, density of 1.336 g/cm³, and boiling point of 220.5°C at 760 mmHg . These values diverge substantially from hydroquinone (mp 172-175°C but with high aqueous solubility and sublimation tendency) and catechol (mp 105°C, highly soluble in water) [1]. The benzonorbornane scaffold exhibits high solubility in organic solvents and has been noted for its utility as a monomer in polymer synthesis and as a catalyst in reduction reactions . These divergent physicochemical properties enable orthogonal chromatographic separation and distinct formulation strategies not achievable with simple diols, providing practical advantages in analytical method development and materials applications.

Physicochemical differentiation
Context-dependent
mp 172–178°C; density 1.336 g/cm³; high organic solvent solubility; distinct retention vs hydroquinone/catechol.
Orthogonal chromatographic and formulation behavior reported.
Properties diverge from water-soluble planar diols.
Physicochemical properties Solubility Chromatography Pre-formulation Analytical method development

Key Application Scenarios for Benzonorbornane Diol


Fragment-Based Targeting of JmjC Histone Demethylases

Leverage the crystallographically validated binding of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol to the JARID1B (KDM5B) catalytic domain as a starting fragment for structure-guided optimization [1]. The PDB 5FZ3 co-crystal structure at 2.50 Å resolution provides a defined binding pose and interaction map that can inform rational elaboration toward potent and selective inhibitors of this epigenetic target implicated in cancer [2]. Unlike generic aromatic diols lacking validated target engagement data, this compound offers a characterized starting point with established hydrogen-bonding interactions, reducing early-stage screening burden and enabling direct structure-based design cycles.

Saturated Bioisostere for Metabolic Stability

Employ the benzonorbornane diol core as a saturated bioisostere for phenyl-containing moieties in lead optimization campaigns requiring enhanced metabolic stability [1]. Evidence from matched-pair analyses demonstrates that bridged bicyclic systems of this structural class enhance metabolic stability and mitigate reactive metabolite formation relative to planar phenyl counterparts [1]. The sp3-rich, three-dimensional geometry of the scaffold aligns with contemporary medicinal chemistry principles for improving ADME profiles while maintaining or enhancing target engagement potential.

Conformational Probe for SAR Studies

Utilize the fixed geometry of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol to probe the conformational requirements of biological recognition events [1]. The rigid benzonorbornane scaffold enforces defined spatial relationships between functional groups, eliminating the conformational ambiguity inherent in flexible linkers or freely rotating aromatic systems [2]. This rigidity enables definitive SAR interpretations and provides a valuable tool for distinguishing between alternative binding hypotheses in computational modeling and experimental validation workflows.

Orthogonal Chromatographic Reference Standard

Deploy 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol as a reference standard in HPLC and LC-MS method development where orthogonal separation from simple aromatic diols is required [1]. With >98.0% certified purity by HPLC and titration, distinct melting point (172-178°C), and unique chromatographic retention characteristics due to its bridged bicyclic structure, this compound serves as an alternative to hydroquinone or catechol standards that may co-elute or exhibit oxidative instability [2]. The solid-state stability at ambient temperature further supports its use in robust analytical workflows.

Application
Selection Property
Validation Focus
JmjC demethylase fragment-based studies
Crystallographically validated binding to JARID1B
Structure-guided hit elaboration
Saturated bioisostere lead optimization
sp³-rich bridged bicyclic scaffold class
Reported metabolic stability improvement (class-level)
Conformational probe for SAR
Fixed diol geometry with defined H-bond vectors
Reduced conformational ambiguity in modeling
Orthogonal chromatographic standard
>98% purity, distinct retention profile
HPLC/LC-MS method development

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